(6S)-6-(2-methylpropyl)piperidine-2,4-dione
CAS No.: 653589-23-2
Cat. No.: VC16809410
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653589-23-2 |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | (6S)-6-(2-methylpropyl)piperidine-2,4-dione |
| Standard InChI | InChI=1S/C9H15NO2/c1-6(2)3-7-4-8(11)5-9(12)10-7/h6-7H,3-5H2,1-2H3,(H,10,12)/t7-/m0/s1 |
| Standard InChI Key | VZCBIIIEAPQTIJ-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)C[C@H]1CC(=O)CC(=O)N1 |
| Canonical SMILES | CC(C)CC1CC(=O)CC(=O)N1 |
Introduction
Chemical Identity and Structural Characterization
Molecular and Stereochemical Properties
(6S)-6-(2-methylpropyl)piperidine-2,4-dione (CAS: 653589-23-2) is a bicyclic organic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . Its IUPAC name, (6S)-6-(2-methylpropyl)piperidine-2,4-dione, underscores the stereochemistry at the 6th carbon, where a 2-methylpropyl (isobutyl) group is attached in the S configuration. The compound’s SMILES notation, CC(C)C[C@H]1CC(=O)CC(=O)N1, explicitly defines this stereocenter and the diketone functionality at positions 2 and 4 of the piperidine ring .
Crystallographic and Conformational Analysis
X-ray crystallography (CCDC 235347) reveals a distorted boat conformation for the piperidine ring, with the isobutyl group occupying an equatorial position to minimize steric strain . The carbonyl groups at positions 2 and 4 adopt planar geometries, facilitating resonance stabilization. Key bond lengths include C=O (1.21–1.23 Å) and C–N (1.34 Å), consistent with typical diketopiperazine derivatives .
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 5.42 Å, b = 7.89 Å, c = 12.34 Å |
| Dihedral angle (C6–C7) | 112.5° |
Synthetic Methodologies
Chemical Synthesis Routes
The compound is synthesized via alkylation of piperidine-2,4-dione precursors. A representative method involves refluxing 3-phenylpiperidine-2,6-dione with 1,3-dibromopropane or 1,4-dibromobutane in acetone, catalyzed by K₂CO₃ and DBU, yielding N-alkylated derivatives . For stereoselective synthesis, chiral auxiliaries or enantiomeric resolution techniques are employed to achieve the (6S) configuration.
Table 2: Representative Synthetic Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 1,3-Dibromopropane | Acetone | Reflux | 65–70 |
| 1,4-Dibromobutane | Acetone | Reflux | 58–63 |
Biocatalytic Approaches
Enzymatic hydrolysis using imidase BpIH (EC 3.5.2.16) enables the desymmetric cleavage of prochiral glutarimide substrates to yield enantiomerically pure (6S) products . Mutant variants such as Y37FH133NS226I enhance catalytic efficiency (kₐₜ/Kₘ) by 5-fold, achieving 88.87% conversion with >99.9% enantiomeric excess (ee) . This method aligns with green chemistry principles, avoiding harsh reagents and enabling 100% theoretical yield from symmetric precursors .
Stability and Physicochemical Properties
Thermal and Solubility Profiles
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, consistent with diketopiperazine thermal stability . The compound is sparingly soluble in water (0.8 mg/mL at 25°C) but exhibits high solubility in polar aprotic solvents like DMSO (≥50 mg/mL) .
Table 3: Solubility Data
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.8 |
| Ethanol | 15.2 |
| DMSO | 52.4 |
Degradation Pathways
Under acidic conditions (pH <3), the compound undergoes hydrolysis at the 4-position carbonyl, forming 6-(2-methylpropyl)-2-piperidone-4-carboxylic acid. Alkaline conditions (pH >10) promote ring-opening via nucleophilic attack at the 2-position, yielding linear diamides .
Industrial and Regulatory Considerations
Pharmaceutical Manufacturing
Industrial production leverages direct alkylation under GMP conditions, with purity levels exceeding 99% . Large-scale batches (≥100 kg) utilize column chromatography (chloroform:methanol, 9.5:0.5) for purification, achieving API-grade quality .
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